molecular formula C15H21BO2 B14005195 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane

4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane

Cat. No.: B14005195
M. Wt: 244.14 g/mol
InChI Key: UWZANNWZLJPRSC-UHFFFAOYSA-N
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Description

4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane is an organic compound that belongs to the class of boron-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alkene or alkyne. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or THF (tetrahydrofuran). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the compound into boron-containing alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.

Scientific Research Applications

4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane has several scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is explored for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.

    Materials Science: The compound is investigated for its role in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the compound can form stable complexes with other molecules, influencing their reactivity and stability. This property is particularly useful in catalysis and drug design, where the compound can modulate the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane include other boron-containing heterocycles, such as:

    Boronic Acids: Compounds with the general formula R-B(OH)2.

    Boronate Esters: Compounds with the general formula R-B(OR’)2.

    Boranes: Compounds containing boron-hydrogen bonds.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity. The presence of the phenylprop-1-en-1-yl group and the dioxaborolane ring makes it a versatile compound for various applications in organic synthesis and materials science.

Properties

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylprop-1-enyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3

InChI Key

UWZANNWZLJPRSC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CC=C2

Origin of Product

United States

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